molecular formula C12H24O2 B1605970 Isopropyl nonanoate CAS No. 28267-32-5

Isopropyl nonanoate

Cat. No.: B1605970
CAS No.: 28267-32-5
M. Wt: 200.32 g/mol
InChI Key: DVFZGWDMFKTMFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl nonanoate is an ester formed from the reaction between nonanoic acid and isopropyl alcohol. It is a colorless liquid with a faint, pleasant odor. This compound is commonly used in the cosmetic and personal care industry due to its emollient properties, which help to soften and smooth the skin.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl nonanoate is synthesized through an esterification reaction, where nonanoic acid reacts with isopropyl alcohol in the presence of a mineral acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester and water .

Industrial Production Methods: In industrial settings, the esterification process is scaled up using large reactors. The reaction mixture is heated and continuously stirred to maintain uniformity. After the reaction is complete, the mixture is allowed to cool, and the ester is separated from the water and any unreacted starting materials through distillation .

Chemical Reactions Analysis

Types of Reactions: Isopropyl nonanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Isopropyl nonanoate has several applications in scientific research and industry:

Mechanism of Action

The primary mechanism of action of isopropyl nonanoate in cosmetic and pharmaceutical applications is its ability to act as an emollient. It forms a thin, non-greasy layer on the skin, which helps to retain moisture and improve skin texture. The ester can penetrate the skin’s outer layer, enhancing the delivery of other active ingredients in formulations .

Comparison with Similar Compounds

  • Isopropyl myristate
  • Isopropyl palmitate
  • Ethyl nonanoate

Comparison: Isopropyl nonanoate is similar to other esters like isopropyl myristate and isopropyl palmitate in terms of its emollient properties and use in cosmetics. it has a unique balance of molecular weight and hydrophobicity, making it particularly effective in formulations where a lighter, non-greasy feel is desired. Additionally, its specific ester structure allows for different interactions with skin lipids compared to other esters .

Properties

IUPAC Name

propan-2-yl nonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-4-5-6-7-8-9-10-12(13)14-11(2)3/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFZGWDMFKTMFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7067370
Record name Nonanoic acid, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7067370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

231.00 to 232.00 °C. @ 760.00 mm Hg
Record name Isopropyl nonanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034128
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

28267-32-5
Record name Isopropyl nonanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28267-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonanoic acid, 1-methylethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028267325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonanoic acid, 1-methylethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nonanoic acid, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7067370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl nonan-1-oate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.469
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NONANOIC ACID, 1-METHYLETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW24H5S6GT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isopropyl nonanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034128
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl nonanoate
Reactant of Route 2
Reactant of Route 2
Isopropyl nonanoate
Reactant of Route 3
Reactant of Route 3
Isopropyl nonanoate
Reactant of Route 4
Reactant of Route 4
Isopropyl nonanoate
Reactant of Route 5
Reactant of Route 5
Isopropyl nonanoate
Reactant of Route 6
Reactant of Route 6
Isopropyl nonanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.